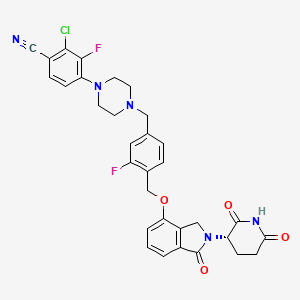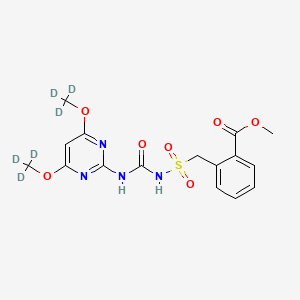
Cereblon inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cereblon inhibitor 1 is a compound that targets cereblon, a substrate recognition protein in the E3 ubiquitin ligase complex. Cereblon plays a crucial role in various biological processes by regulating tissue-specific targets. The inhibition of cereblon has significant implications in the treatment of diseases such as multiple myeloma and other cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cereblon inhibitor 1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes purification steps such as crystallization, distillation, and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Cereblon inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced potency and selectivity. These derivatives are further evaluated for their biological activity and therapeutic potential .
Wissenschaftliche Forschungsanwendungen
Cereblon inhibitor 1 has a wide range of scientific research applications, including:
Wirkmechanismus
Cereblon inhibitor 1 exerts its effects by binding to cereblon, thereby altering its substrate specificity. This binding leads to the recruitment and degradation of specific proteins involved in disease progression. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a critical role in protein homeostasis and cellular regulation .
Vergleich Mit ähnlichen Verbindungen
- Thalidomide
- Lenalidomide
- Pomalidomide
Eigenschaften
Molekularformel |
C32H28ClF2N5O4 |
|---|---|
Molekulargewicht |
620.0 g/mol |
IUPAC-Name |
2-chloro-4-[4-[[4-[[2-[(3S)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]-3-fluorophenyl]methyl]piperazin-1-yl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C32H28ClF2N5O4/c33-29-20(15-36)6-7-25(30(29)35)39-12-10-38(11-13-39)16-19-4-5-21(24(34)14-19)18-44-27-3-1-2-22-23(27)17-40(32(22)43)26-8-9-28(41)37-31(26)42/h1-7,14,26H,8-13,16-18H2,(H,37,41,42)/t26-/m0/s1 |
InChI-Schlüssel |
PVJLGFCYPTZLAE-SANMLTNESA-N |
Isomerische SMILES |
C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=C(C=C(C=C4)CN5CCN(CC5)C6=C(C(=C(C=C6)C#N)Cl)F)F |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=C(C=C(C=C4)CN5CCN(CC5)C6=C(C(=C(C=C6)C#N)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)










